molecular formula C8H12N2O2 B3215603 2-amino-N-(furan-2-ylmethyl)propanamide CAS No. 1164109-23-2

2-amino-N-(furan-2-ylmethyl)propanamide

Cat. No.: B3215603
CAS No.: 1164109-23-2
M. Wt: 168.19 g/mol
InChI Key: FGGLWQZUOHSTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-[(furan-2-yl)methyl]propanamide is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . Its structure features a furan ring, a heterocyclic aromatic compound known for its role in organic synthesis and potential application in the development of pharmaceuticals and bioactive molecules . The compound serves as a potential building block in peptide chemistry and medicinal chemistry research. It contains both a primary amino group and an amide linkage, making it a candidate for use in the synthesis of more complex peptide structures or as a scaffold in the development of novel therapeutic agents, leveraging techniques such as solid-phase peptide synthesis (SPPS) or native chemical ligation (NCL) . Available in various purities, this product is intended for research and development purposes in a laboratory setting. 2-Amino-N-(furan-2-ylmethyl)propanamide and its derivatives, such as its hydrochloride salt (CAS 1236256-98-6) or its (S)-enantiomer (CAS 685901-62-6), are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(9)8(11)10-5-7-3-2-4-12-7/h2-4,6H,5,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGLWQZUOHSTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N-(furan-2-ylmethyl)propanamide: Molecular Structure, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of novel therapeutics. This guide focuses on a specific furan-containing compound, 2-amino-N-(furan-2-ylmethyl)propanamide, providing a comprehensive overview of its molecular structure, a proposed synthetic pathway, and a roadmap for its biological evaluation. This document is intended to serve as a technical resource for researchers engaged in the discovery and development of novel small molecule therapeutics. Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4]

Molecular Structure and Physicochemical Properties

2-amino-N-(furan-2-ylmethyl)propanamide (CAS Number: 1164109-23-2) is a small molecule incorporating a propanamide backbone, an amino group at the alpha-position, and an N-substitution with a furan-2-ylmethyl group.[5]

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂[5]
Molecular Weight 168.2 g/mol [5]
IUPAC Name 2-amino-N-(furan-2-ylmethyl)propanamide[5]
Physical Form Oil[5]
Purity (typical) 95%[5]

The molecular structure combines the chirality of an alanine-derived core with the aromatic and hydrogen-bonding potential of the N-furfuryl group. The primary amine and the amide functionality offer sites for further chemical modification, making it an interesting scaffold for library synthesis in drug discovery campaigns.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Purification Boc-Ala-OH Boc-Alanine EDC_HOBt EDC, HOBt DMF, 0°C to RT Boc-Ala-OH->EDC_HOBt Furfurylamine Furan-2-ylmethanamine Furfurylamine->EDC_HOBt Intermediate Boc-protected intermediate EDC_HOBt->Intermediate Deprotection TFA or HCl in Dioxane DCM, 0°C to RT Intermediate->Deprotection Product 2-amino-N-(furan-2-ylmethyl)propanamide Deprotection->Product Purification Column Chromatography (Silica gel) Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: Proposed two-step synthesis workflow.

Step-by-Step Methodology

Step 1: Synthesis of tert-butyl (1-((furan-2-ylmethyl)amino)-1-oxopropan-2-yl)carbamate (Boc-protected intermediate)

  • To a solution of N-Boc-L-alanine (1.0 eq) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (N₂ or Ar), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add furan-2-ylmethanamine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Synthesis of 2-amino-N-(furan-2-ylmethyl)propanamide (Final Product)

  • Dissolve the crude Boc-protected intermediate from Step 1 in dichloromethane (DCM).

  • Cool the solution to 0 °C and add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as its corresponding salt (trifluoroacetate or hydrochloride).

  • For the free base, neutralize the salt with a mild base (e.g., saturated aqueous sodium bicarbonate) and extract with an organic solvent.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-amino-N-(furan-2-ylmethyl)propanamide.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the alanine core (a doublet for the methyl group and a quartet for the alpha-proton), the furan ring protons (three distinct signals in the aromatic region), and the methylene bridge protons (a doublet). The amide and amine protons would likely appear as broad singlets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display eight distinct carbon signals corresponding to the methyl, alpha-carbon, carbonyl, methylene bridge, and the four unique carbons of the furan ring.

  • IR (Infrared) Spectroscopy: Key absorption bands would be expected for the N-H stretches of the primary amine and the amide (around 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-O-C stretching of the furan ring.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 169.0926, corresponding to the molecular formula C₈H₁₃N₂O₂⁺.

Framework for Biological Evaluation

Given the diverse biological activities of furan-containing compounds, a systematic approach to evaluating the therapeutic potential of 2-amino-N-(furan-2-ylmethyl)propanamide is warranted. [2]The following is a proposed workflow for an initial biological screening cascade.

G Start 2-amino-N-(furan-2-ylmethyl)propanamide Primary_Screening Primary Screening (e.g., Antimicrobial, Anticancer) Start->Primary_Screening Antimicrobial_Assay Antimicrobial Susceptibility Testing (MIC Determination) Primary_Screening->Antimicrobial_Assay Anticancer_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Primary_Screening->Anticancer_Assay Hit_Identification Hit Identification (Active in Primary Screen) Antimicrobial_Assay->Hit_Identification Anticancer_Assay->Hit_Identification Secondary_Screening Secondary Screening (Dose-Response, Selectivity) Hit_Identification->Secondary_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Target Identification) Secondary_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization

Caption: Biological evaluation workflow.

Experimental Protocols

1. Antimicrobial Susceptibility Testing (Broth Microdilution Assay for Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • Aseptically culture a test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 2-amino-N-(furan-2-ylmethyl)propanamide in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration with no visible bacterial growth.

2. Cytotoxicity Assessment (MTT Assay)

This colorimetric assay assesses cell viability and is commonly used to screen for anticancer activity.

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Treat the cells with varying concentrations of the compound and incubate for 24, 48, or 72 hours.

    • Include a vehicle control (cells treated with the solvent).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control.

Conclusion

2-amino-N-(furan-2-ylmethyl)propanamide represents a synthetically accessible small molecule with a pharmacologically relevant furan scaffold. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The proposed protocols are based on established and reliable methodologies, offering a starting point for researchers to explore the therapeutic potential of this and related compounds. Further investigation into its specific biological targets and mechanism of action will be crucial in determining its potential as a lead compound in drug discovery programs.

References

  • Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. 2010;2(3):74-82.
  • Medicinal significance of furan derivatives: A Review.
  • Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. ACS Sustainable Chemistry & Engineering. 2019;7(5):5317-5327.
  • Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates.
  • Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research. 2011;3(1):155-160.
  • Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates.
  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. 2015;7(12):128-140.
  • N-(Furan-2-ylmethyl)-3-((4-(methyl(propyl)amino)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide. PubChem. CID 155541857.
  • Preparation of furan amino acids.
  • Synthesis and biological evaluation of some novel furan derivatives. Pakistan Journal of Pharmaceutical Sciences. 2014;27(6):1747-1760.
  • Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates.
  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules. 2022;27(19):6588.
  • Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. International Journal of Molecular Sciences. 2012;13(6):6882-6901.
  • Synthesis and biological importance of amide analogues. Journal of Pharmacological and Medicinal Chemistry. 2018;2(2):22-29.
  • Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. 2020;200:112448.
  • Synthesis and biological activity of chiral tetrahydrofuranyl amino acids as building moieties of pamamycin analogues. Pharmazie. 2002;57(1):34-40.
  • Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphon
  • A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. 2023;6(1):164-173.
  • P
  • Synthesis and Biological Evaluation of Novel (2-Oxo-3-(Arylimino) Indolin-1-Yl)-N-Aryl Propanamides as Anti-Human Immunodeficiency Agents. Asian Journal of Pharmaceutical and Clinical Research. 2018;11(12):248-252.
  • Propanamide, N-methyl-2-amino-. SpectraBase.
  • Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F.
  • FTIR spectrum of N-(furan-2-ylmethyl)picolinamide (14).
  • Identification and characterization of the furfural and 5-(hydroxymethyl)furfural degradation pathways of Cupriavidus basilensis HMF14. Proceedings of the National Academy of Sciences. 2011;108(20):8391-8396.
  • Crystal structure of 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide.
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules. 2023;28(11):4498.
  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2018;52(2):10-17.
  • 2-Furanamine. PubChem. CID 185682.
  • Synthesis and -characterization of new N-substituted 2-aminopyrrole derivatives.
  • Scientific Opinion on Flavouring Group Evaluation 13 Revision 3 (FGE.13Rev3): furfuryl and furan derivatives with and without addition of other flavouring substances. EFSA Journal. 2020;18(12):e06335.
  • 2-N-Amylfuran. FooDB. FDB006023.
  • 2-acetyl-5-methyl furan. The Good Scents Company.
  • CircVAMP3: A circRNA with a Role in Alveolar Rhabdomyosarcoma Cell Cycle Progression. Cancers. 2021;13(13):3248.
  • 2-Furanmethanamine. NIST WebBook.
  • The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted deriv
  • N-Methylpropionamide(1187-58-2) 1H NMR. ChemicalBook.
  • 2-amino-N-[(furan-2-yl)methyl]propanamide. Sigma-Aldrich.
  • 2-N-Amylfuran. FooDB.
  • Characterization of Ligilactobacillus salivarius CRISPR-Cas systems.
  • Mass spectra of 2-methylpropanal.

Sources

Methodological & Application

Precision Amide Coupling: N-Protected Alanine and Furfurylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The formation of an amide bond between L-Alanine and Furfurylamine represents a deceptively simple coupling that presents two distinct chemoselective challenges:

  • Stereochemical Integrity: Alanine possesses a chiral center (

    
    -carbon). Improper activation or excessive basicity can lead to proton abstraction and subsequent racemization (epimerization), yielding a mixture of enantiomers rather than the desired L-isomer.
    
  • Furan Ring Sensitivity: Furfurylamine contains a furan moiety that is acid-labile. Exposure to strong acidic conditions or aggressive Lewis acids can trigger ring-opening or polymerization (resinification), often observed as the reaction mixture turning black.

This guide outlines two distinct protocols optimized for different stages of drug development:

  • Protocol A (HATU): The "Gold Standard" for discovery chemistry, prioritizing high throughput and yield on small scales (<1g).

  • Protocol B (T3P): The "Green/Process" method, prioritizing atom economy, ease of workup, and enantiomeric purity on larger scales (>1g).

Reagent Selection Matrix

The choice of coupling reagent dictates the workup strategy and impurity profile.

FeatureHATU (Protocol A)T3P (Protocol B)EDC / HOBt (Legacy)
Chemistry Guanidinium / Uronium saltPropylphosphonic AnhydrideCarbodiimide
Primary Utility Research / Discovery (<100 mg to 1 g)Process / Scale-up (>1 g)General Purpose
Reactivity Extremely High (Fast kinetics)High (Slower than HATU)Moderate
Racemization Risk Low (if base is controlled)Very Low (Best in class)Low (with HOBt)
Byproducts Tetramethylurea (water soluble), HOAtWater-soluble phosphatesUrea (often insoluble)
Workup Extraction + Column ChromatographyLiquid-Liquid Extraction only Filtration + Extraction
Cost HighModerateLow

Pre-Reaction Checklist

  • Substrate Protection: You cannot react free Alanine. Use Boc-L-Ala-OH (acid stable, base labile removal) or Fmoc-L-Ala-OH (base stable, amine labile removal). Note: This guide assumes Boc-L-Ala-OH to prevent Fmoc cleavage by the bases used in coupling.

  • Stoichiometry: Use a slight excess of the amine (1.1–1.2 eq) to ensure the expensive chiral acid is fully consumed.

  • Solvent Quality: Use Anhydrous DMF (for HATU) or Ethyl Acetate (for T3P). Moisture competes with the amine for the active ester, reducing yield.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Rationale: HATU generates an exceedingly reactive O-acyl(7-azabenzotriazole-1-yl)uronium species. The 7-nitrogen in the benzotriazole ring provides an "anchoring" effect (neighboring group participation) that accelerates amine attack, outcompeting racemization pathways.

Materials
  • Boc-L-Alanine (1.0 eq)

  • Furfurylamine (1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-L-Ala-OH (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 mmol) and stir for 2 minutes under Nitrogen/Argon.

  • Reagent Addition: Add HATU (1.1 mmol) in one portion. The solution may turn slightly yellow/orange. Stir for 5–10 minutes to form the activated ester.

  • Amine Addition: Add Furfurylamine (1.2 mmol) dropwise.

    • Critical Control Point: If the reaction warms significantly, cool to 0°C during addition to prevent side reactions.

  • Monitoring: Stir at room temperature for 1–2 hours. Monitor by TLC or LC-MS.

    • Target Mass: [M+H]+ = (MW of Boc-Ala) + (MW of Furfurylamine) - 18 (H2O).

  • Quench & Workup:

    • Dilute reaction with Ethyl Acetate (50 mL).

    • Wash 1: 10% Citric Acid (2 x 20 mL). Note: Use Citric acid instead of HCl to protect the furan ring.

    • Wash 2: Saturated NaHCO3 (2 x 20 mL) to remove unreacted acid and HOAt.

    • Wash 3: Brine (1 x 20 mL).

  • Isolation: Dry organic layer over MgSO4, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate) is usually required to remove tetramethylurea traces.

Protocol B: T3P-Mediated Coupling (Process Scale)

Rationale: T3P (Propylphosphonic anhydride) is supplied as a 50% solution in EtOAc or DMF. It acts as a kinetic dehydrating agent. It does not require a pre-activation step and, crucially, its byproducts are water-soluble.[1] This allows for isolation of high-purity product via simple extraction, avoiding chromatography.

Materials
  • Boc-L-Alanine (1.0 eq)

  • Furfurylamine (1.1 eq)[2]

  • T3P (50% w/w in EtOAc) (1.5 eq)

  • Base: Pyridine (3.0 eq) or NMM (N-methylmorpholine)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[3]

Step-by-Step Procedure
  • Slurry Formation: In a reactor or flask, charge Boc-L-Ala-OH (10 mmol), Furfurylamine (11 mmol), and Pyridine (30 mmol) into EtOAc (50 mL).

    • Note: Unlike HATU, you mix the acid and amine before adding the coupling agent.

  • Cooling: Cool the mixture to 0°C. T3P reactions can be exothermic.

  • T3P Addition: Add the T3P solution (15 mmol) dropwise over 10–15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Mechanism:[4][5] T3P reacts with the carboxylic acid to form a mixed anhydride, which is then attacked by the amine. The cyclic structure of T3P minimizes epimerization.

  • Workup (The "T3P Advantage"):

    • Add water (20 mL) to quench.

    • Separate phases.[2]

    • Wash Organic layer with 10% Citric Acid (to remove Pyridine).

    • Wash Organic layer with 10% NaHCO3 (to remove excess T3P byproducts and unreacted acid).

    • Wash with Brine.

  • Isolation: Dry over Na2SO4 and concentrate. The residue is often pure enough for the next step (deprotection) without chromatography.

Workflow Visualization (Graphviz)

The following diagram illustrates the decision logic and chemical flow for this specific coupling.

AmideCoupling Start Reactants: Boc-L-Ala-OH + Furfurylamine Choice Scale / Goal? Start->Choice HATU_Path Protocol A: HATU (Discovery/Small Scale) Choice->HATU_Path High Reactivity Difficult Substrate T3P_Path Protocol B: T3P (Process/Scale-up) Choice->T3P_Path Green Chem Low Epimerization HATU_Mech Mechanism: Active Ester (O-At) HATU_Path->HATU_Mech HATU_Workup Workup: Acid Wash + Chromatography HATU_Mech->HATU_Workup Product Target Amide: Boc-Ala-Furfurylamide HATU_Workup->Product T3P_Mech Mechanism: Mixed Anhydride T3P_Path->T3P_Mech T3P_Workup Workup: Liquid-Liquid Extraction Only T3P_Mech->T3P_Workup T3P_Workup->Product

Figure 1: Decision tree for reagent selection based on scale and purity requirements.

Troubleshooting & Critical Control Points

Issue: Racemization (Loss of Chirality)
  • Symptom: NMR shows split peaks for the methyl doublet; Chiral HPLC shows two peaks.

  • Cause: High pH promotes proton abstraction at the

    
    -carbon of Alanine via oxazolone formation.
    
  • Solution: Reduce the equivalents of base. If using HATU, switch to Collidine (a weaker, more hindered base) or switch the entire protocol to T3P with Pyridine, which is historically proven to minimize epimerization [1].

Issue: Black Reaction Mixture (Furan Decomposition)
  • Symptom: Reaction turns dark brown/black; yield is low.

  • Cause: Acid-catalyzed ring opening of the furan moiety.[6]

  • Solution: Ensure the workup acid washes are mild (Citric Acid or KHSO4, not 1M HCl). Ensure the reaction temperature does not exceed 40°C.

Issue: Poor Solubility
  • Cause: The amide product might be crystalline and insoluble in EtOAc.

  • Solution: For the T3P workup, if a precipitate forms during the water wash, do not separate layers immediately. Add a co-solvent like THF or DCM to dissolve the product before separation.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. [Link]

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[5][7][8][9] Journal of the American Chemical Society, 115(10), 4397-4398. (Foundational text for HATU mechanism). [Link]

Sources

Application Notes & Protocols: 2-Amino-N-(furan-2-ylmethyl)propanamide as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value in Drug Development

In the synthesis of Active Pharmaceutical Ingredients (APIs), intermediates are the crucial chemical building blocks that are converted through subsequent reactions into the final drug substance.[1] The selection of an intermediate is a strategic decision that impacts the efficiency, scalability, and cost-effectiveness of the entire manufacturing process.[1][] An ideal intermediate offers a unique combination of chemical functionalities that can be selectively manipulated, serving as a robust scaffold upon which molecular complexity can be built.

Chemical Profile of 2-Amino-N-(furan-2-ylmethyl)propanamide

2-Amino-N-(furan-2-ylmethyl)propanamide (CAS No: 1164109-23-2) is a chiral intermediate that presents three key points of chemical interest for the medicinal chemist:

  • A Chiral Center: Derived from L- or D-alanine, it introduces stereochemistry early in a synthetic route, which is critical for biological specificity.

  • A Nucleophilic Primary Amine: The free amino group serves as a versatile handle for subsequent modifications, such as alkylation, acylation, or sulfonylation, to build out the target molecule.

  • A Furan Moiety: The furan ring is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds and its ability to participate in various chemical transformations.[3]

This combination makes it a valuable precursor for creating diverse libraries of compounds for drug discovery and a focused starting material for established API synthesis.

Significance in Medicinal Chemistry: The Furan and Amino Acid Scaffolds

Amino acids and their derivatives are fundamental intermediates in pharmaceutical production, acting as precursors for a vast range of drugs, including antiviral, anticancer, and peptide-based medications. Their inherent chirality and biocompatibility make them ideal starting points for molecules intended for biological systems.[4][5]

Simultaneously, the furan ring system is a cornerstone of many pharmaceuticals due to its diverse biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[3] The strategic incorporation of 2-amino-N-(furan-2-ylmethyl)propanamide into a synthetic pathway leverages the benefits of both these pharmacologically significant scaffolds.

Synthesis of the Intermediate: A Modular Approach

The synthesis of 2-amino-N-(furan-2-ylmethyl)propanamide is best approached through a convergent strategy, preparing the key precursors separately before the final amide coupling. This modularity allows for high purity of each component before the critical bond-forming step.

Synthetic Strategy Overview

The logical disconnection, or retrosynthesis, of the target intermediate reveals two primary building blocks: a protected alanine derivative and furfurylamine. This approach isolates the challenges of each precursor's synthesis before the final coupling.

G cluster_precursors Precursors target 2-Amino-N-(furan-2-ylmethyl)propanamide amide_bond Amide Bond Formation target->amide_bond boc_alanine Boc-L-Alanine amide_bond->boc_alanine furfurylamine Furfurylamine amide_bond->furfurylamine reductive_amination Reductive Amination furfurylamine->reductive_amination furfural Furfural reductive_amination->furfural ammonia Ammonia Source reductive_amination->ammonia

Caption: Retrosynthetic analysis of the target intermediate.

Protocol 1: Synthesis of Furfurylamine (Precursor)

Furfurylamine is a key building block that can be efficiently synthesized from furfural, a biomass-derived starting material.[6][7] One-pot reductive amination is a robust and environmentally conscious method.[7]

  • Principle: This protocol details the reductive amination of furfural using hydroxylammonium chloride as the amine source and zinc powder as the reducing agent in an aqueous medium.[7] The reaction proceeds via an intermediate oxime, which is then reduced in situ to the desired primary amine.

  • Materials:

    • Furfural

    • Hydroxylammonium chloride (H₂NOH·HCl)

    • Sodium carbonate (Na₂CO₃)

    • Zinc dust (Zn)

    • Ammonium chloride (NH₄Cl)

    • Zinc chloride (ZnCl₂)

    • Deionized water

    • Sodium hydroxide (NaOH) solution (6M)

  • Step-by-Step Procedure:

    • Oxime Formation: In a round-bottom flask, dissolve hydroxylammonium chloride (1.2 eq) in water. Add furfural (1.0 eq) to this solution.

    • Slowly add a solution of sodium carbonate (0.6 eq) in water drop-wise while stirring.

    • Stir the mixture at room temperature for 3 hours to form the furfuryloxime.[7] The reaction can be monitored by TLC.

    • In-situ Reduction: Heat the resulting solution to 60°C.

    • Carefully add ammonium chloride (5.0 eq), zinc chloride (0.1 eq), and zinc dust (7.0 eq) in portions to manage the exotherm.[7]

    • Stir the reaction mixture vigorously for 15-30 minutes at 60°C.[7] Monitor the disappearance of the oxime by TLC.

    • Work-up: Cool the reaction to room temperature and filter off the excess zinc and insoluble salts.

    • Basify the filtrate by adding 6M NaOH solution until the pH is >12.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield furfurylamine as a yellow liquid.[7]

  • Expected Results: This procedure typically affords furfurylamine in high yield (>90%) and purity sufficient for the next step.[7]

Protocol 2: Amide Coupling of N-Boc-Alanine with Furfurylamine

The amide bond is the most common linkage in medicinal chemistry.[8][9] Its formation requires the activation of a carboxylic acid to react with an amine.[10] Using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) is a standard, high-yield method that minimizes side reactions.[8]

  • Principle: The carboxylic acid of N-Boc-L-alanine is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is either directly attacked by furfurylamine or first reacts with HOBt to form an active ester, which then efficiently acylates the amine. The Boc protecting group on alanine prevents unwanted self-polymerization.

  • Materials:

    • N-Boc-L-Alanine

    • Furfurylamine

    • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

    • HOBt (1-Hydroxybenzotriazole)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Acetonitrile (MeCN)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Step-by-Step Procedure:

    • In a dry flask under an inert atmosphere (N₂), dissolve N-Boc-L-alanine (1.0 eq) in DCM.

    • Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) to the solution and stir for 15 minutes at room temperature.

    • Add furfurylamine (1.05 eq) followed by the dropwise addition of DIPEA (2.0 eq). The use of a non-nucleophilic base like DIPEA is crucial to neutralize the hydrochloride salt of EDC without interfering in the coupling.

    • Stir the reaction at room temperature overnight (12-16 hours). Monitor progress by TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove excess acid and HOBt), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-2-amino-N-(furan-2-ylmethyl)propanamide.

  • Expected Results: Yields for this coupling reaction are typically in the 70-90% range. The product should be a pure, often solid or viscous oil, compound ready for deprotection.

Protocol 3: Boc Deprotection
  • Principle: The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group. Treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent cleanly cleaves the Boc group, liberating the primary amine.

  • Materials:

    • N-Boc-2-amino-N-(furan-2-ylmethyl)propanamide

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃ solution

  • Step-by-Step Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add TFA (5-10 eq) dropwise.

    • Remove the ice bath and stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Work-up: Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8) to neutralize the TFA salt and isolate the free amine.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 2-amino-N-(furan-2-ylmethyl)propanamide.

Application in API Synthesis: A Representative Workflow

To illustrate its utility, we will use the intermediate in a subsequent reaction, such as a reductive amination, to introduce further molecular diversity. This is a common strategy in drug development to explore the structure-activity relationship (SAR).

Caption: Workflow for synthesis and application of the intermediate.

Protocol 4: N-Alkylation via Reductive Amination
  • Principle: The primary amine of our intermediate can react with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less reactive towards the carbonyl starting material and tolerant of mildly acidic conditions that favor imine formation.

  • Materials:

    • 2-amino-N-(furan-2-ylmethyl)propanamide

    • A selected aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (catalytic amount)

  • Step-by-Step Procedure:

    • To a solution of 2-amino-N-(furan-2-ylmethyl)propanamide (1.1 eq) and 4-methoxybenzaldehyde (1.0 eq) in DCE, add a few drops of glacial acetic acid.

    • Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

    • Add STAB in one portion. The reaction may bubble slightly.

    • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

    • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to yield the N-alkylated final product.

Analytical Methods for Quality Control

Rigorous analytical control is essential to ensure the purity and identity of the intermediate and final products.

Data Presentation: Key Reaction Parameters
ParameterProtocol 2: Amide CouplingProtocol 4: N-Alkylation
Key Reagents EDC·HCl, HOBt, DIPEANaBH(OAc)₃, Acetic Acid
Solvent Dichloromethane (DCM)Dichloroethane (DCE)
Temperature Room TemperatureRoom Temperature
Typical Reaction Time 12-16 hours4-12 hours
Typical Yield 70-90%65-85%
Purification Column ChromatographyColumn Chromatography
Protocol 5: Purity Assessment by HPLC
  • Principle: High-Performance Liquid Chromatography separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. It is the gold standard for assessing the purity of pharmaceutical compounds.

  • Example HPLC Method:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm and 254 nm

    • Injection Volume: 10 µL

  • Expected Result: A pure sample should show a single major peak with an area % > 98%.

Protocol 6 & 7: Structural Confirmation by MS and NMR
  • Mass Spectrometry (MS): Use electrospray ionization (ESI) in positive mode. The expected [M+H]⁺ for 2-amino-N-(furan-2-ylmethyl)propanamide (C₈H₁₂N₂O₂) is m/z = 169.09.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information.[11][12]

    • Expected Chemical Shifts (δ) in CDCl₃ (approximate):

      • ~7.3 ppm (m, 1H, furan CH)

      • ~6.3 ppm (m, 1H, furan CH)

      • ~6.2 ppm (m, 1H, furan CH)

      • ~4.4 ppm (d, 2H, -N-CH₂ -furan)

      • ~3.5 ppm (q, 1H, CH (NH₂)-)

      • ~1.5 ppm (br s, 2H, -NH₂)

      • ~1.3 ppm (d, 3H, -CH₃)

Safety, Handling, and Storage

  • Safety: The intermediate 2-amino-N-(furan-2-ylmethyl)propanamide is classified with GHS05 (Corrosion) and GHS07 (Exclamation mark) pictograms. It may cause skin irritation, serious eye damage, and respiratory irritation. Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at room temperature.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Amide Coupling (Protocol 2) 1. Inactive coupling reagents (EDC/HOBt).2. Wet solvent or reagents.3. Insufficient base (DIPEA).1. Use fresh, high-quality coupling reagents.2. Use anhydrous solvents and dry glassware.3. Ensure at least 2 equivalents of DIPEA are used, especially if starting with amine salts.
Incomplete Boc Deprotection (Protocol 3) 1. Insufficient acid (TFA).2. Short reaction time.1. Increase the equivalents of TFA.2. Extend the reaction time and monitor closely by TLC/LC-MS.
Multiple products in N-Alkylation (Protocol 4) 1. Over-alkylation (dialkylation).2. Reducing agent too strong, reducing the starting aldehyde.1. Use a slight excess of the amine intermediate relative to the aldehyde.2. Ensure STAB is used; stronger reagents like NaBH₄ may cause side reactions.

References

  • D. S. B. de Souza, L. S. M. Miranda, and O. A. C. Antunes, "Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes," ACS Omega, 2021. [Link]

  • Y. Qu, et al., "Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium," Frontiers in Bioengineering and Biotechnology, 2022. [Link]

  • A. El Kazzouli, et al., "SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL," Chimie et technologies, 2011. [Link]

  • D. S. B. de Souza, et al., "Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes," ACS Omega, 2021. [Link]

  • C. A. G. N. Montalban, et al., "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals," Organic Process Research & Development, 2016. [Link]

  • HepatoChem, "Amide coupling reaction in medicinal chemistry. Coupling reagents." [Link]

  • V. R. Pattabiraman, et al., "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents," Tetrahedron Letters, 2008. [Link]

  • Chemistry World, "Engineered enzymes could boost amide bond-forming efficiency for drug synthesis," 2026. [Link]

  • S. Agudo-Álvarez, et al., "The amide group and its preparation methods by acid-amine coupling reactions: an overview," Pure and Applied Chemistry, 2024. [Link]

  • Y. Cho and H. Shin, "Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol," Analytica Chimica Acta, 2013. [Link]

  • NIST, "Propanamide," NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry, "Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide." [Link]

  • A. B. M. El-Gazzar, et al., "Crystal structure of 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide," Acta Crystallographica Section E, 2015. [Link]

  • Pharma Noble, "Pharma API Intermediates." [Link]

  • C. Paizs, et al., "Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O." [Link]

  • A. O. Al-Qazzaz, et al., "Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides," Chemistry & Biodiversity, 2022. [Link]

  • ResearchGate, "Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18)." [Link]

  • Google Patents, "CN104987297A - Prepar
  • M. A. Ali, et al., "Synthesis and Molecular Docking Studies of Novel Biheterocyclic Propanamides as Antidiabetic Agents Having Mild Cytotoxicity," ACS Omega, 2023. [Link]

  • S. El-Sayed, et al., "N-(2,2-Diphenylethyl)furan-2-carboxamide," Molbank, 2025. [Link]

  • Gojira Fine Chemicals, "Amino Acids for Pharmaceutical Intermediates." [Link]

  • W. Chen, et al., "Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives," Molecules, 2022. [Link]

Sources

Application Notes and Protocols for Peptide Synthesis Involving 2-amino-N-(furan-2-ylmethyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Space of Peptides

The therapeutic landscape is continually evolving, with a significant focus on peptides due to their high specificity and potency. However, native peptides often suffer from poor metabolic stability and low oral bioavailability. The incorporation of unnatural amino acids is a powerful strategy to overcome these limitations.[1] This guide focuses on the application of 2-amino-N-(furan-2-ylmethyl)propanamide, a unique building block that combines the features of an N-substituted amino acid with a furan moiety.

The N-substitution with a furan-2-ylmethyl group is anticipated to impart several desirable properties to a peptide. N-alkylation can enhance proteolytic stability by sterically shielding the adjacent peptide bonds from enzymatic cleavage.[1] Furthermore, the furan ring, a bioisostere of the phenyl group, can participate in various non-covalent interactions, potentially improving receptor binding and pharmacokinetic properties.[2] Furan-containing compounds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of 2-amino-N-(furan-2-ylmethyl)propanamide into peptide sequences. We will delve into its chemical properties, a proposed synthesis of the Fmoc-protected monomer, detailed protocols for its use in solid-phase peptide synthesis (SPPS), and methods for the purification and characterization of the final peptide.

Chemical Properties and Handling of 2-amino-N-(furan-2-ylmethyl)propanamide

While specific experimental data for 2-amino-N-(furan-2-ylmethyl)propanamide is not widely available in the literature, its chemical properties can be predicted based on its structural similarity to other propanamides and furan-containing molecules.

PropertyPredicted Value/InformationSource/Justification
Molecular Formula C8H12N2O2-
Molecular Weight 168.19 g/mol -
Appearance Likely a solid or oil at room temperature.Based on similar propanamide structures.[5]
Solubility Expected to be soluble in polar organic solvents such as DMF, NMP, and DCM.General solubility for protected amino acids used in SPPS.[4]
Stability The furan moiety can be sensitive to strong acids.[6]Caution should be exercised during prolonged exposure to acidic conditions, such as peptide cleavage.

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.

  • Avoid contact with strong oxidizing agents and strong acids.

  • For the Fmoc-protected derivative, store protected from light to prevent photolytic degradation of the Fmoc group.

Proposed Synthesis of Fmoc-L-Ala-N-(furan-2-ylmethyl)-OH

As 2-amino-N-(furan-2-ylmethyl)propanamide and its Fmoc-protected version are not readily commercially available, a synthetic route is necessary. A plausible approach involves the reductive amination of L-alanine with furfural, followed by Fmoc protection.

G cluster_0 Synthesis of Fmoc-L-Ala-N-(furan-2-ylmethyl)-OH L_Alanine L-Alanine Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) L_Alanine->Reductive_Amination Furfural Furfural Furfural->Reductive_Amination Intermediate 2-amino-N-(furan-2-ylmethyl)propanamide Reductive_Amination->Intermediate Fmoc_Protection Fmoc Protection (e.g., NaHCO3, Dioxane/H2O) Intermediate->Fmoc_Protection Fmoc_OSu Fmoc-OSu Fmoc_OSu->Fmoc_Protection Final_Product Fmoc-L-Ala-N-(furan-2-ylmethyl)-OH Fmoc_Protection->Final_Product

Caption: Proposed synthetic workflow for Fmoc-L-Ala-N-(furan-2-ylmethyl)-OH.

Experimental Protocol: Synthesis of Fmoc-L-Ala-N-(furan-2-ylmethyl)-OH

  • Reductive Amination:

    • Dissolve L-alanine (1 equivalent) and furfural (1.1 equivalents) in a suitable solvent such as dichloroethane (DCE) or methanol.

    • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-N-(furan-2-ylmethyl)propanamide.

  • Fmoc Protection:

    • Dissolve the crude amine from the previous step in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

    • Add sodium bicarbonate (2-3 equivalents) to the solution.

    • Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.1 equivalents) in 1,4-dioxane dropwise at 0 °C.

    • Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, acidify the mixture with 1 M HCl to pH ~2-3.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure Fmoc-L-Ala-N-(furan-2-ylmethyl)-OH.

Solid-Phase Peptide Synthesis (SPPS) Protocols

The incorporation of N-substituted amino acids into a growing peptide chain can be challenging due to steric hindrance.[1] Therefore, optimized coupling conditions are crucial for achieving high yields and purity.

SPPS_Workflow cluster_spps SPPS Cycle for Incorporating the N-Substituted Amino Acid Start Resin with N-terminal amine Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing_1 DMF Wash Deprotection->Washing_1 Coupling Coupling: Fmoc-L-Ala-N-(furan-2-ylmethyl)-OH + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) in DMF Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Capping Capping (Optional) (e.g., Acetic Anhydride) Washing_2->Capping End_Cycle Resin with elongated peptide Washing_2->End_Cycle If coupling is complete Capping->End_Cycle

Caption: General SPPS cycle for the incorporation of the title compound.

Detailed SPPS Protocol (Fmoc/tBu Strategy):

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

  • Resin Preparation:

    • Place Rink Amide resin (0.1 mmol) in a suitable reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF (2 mL) to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF (2 mL) and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

  • Coupling of Fmoc-L-Ala-N-(furan-2-ylmethyl)-OH:

    • In a separate vial, pre-activate the amino acid by dissolving Fmoc-L-Ala-N-(furan-2-ylmethyl)-OH (0.4 mmol, 4 equivalents), HATU (0.38 mmol, 3.8 equivalents), and N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) in DMF (1.5 mL).

    • Allow the activation mixture to stand for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the N-substituted amino acid, a longer coupling time is recommended.

    • Causality: The use of a potent coupling reagent like HATU is necessary to overcome the reduced nucleophilicity and increased steric bulk of the secondary amine on the incoming amino acid and the growing peptide chain.[7] The extended reaction time ensures the coupling reaction proceeds to completion.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of primary amines. Note that N-substituted amino acids will not give a positive Kaiser test result. A chloranil test can be used to detect the presence of secondary amines.

    • If the coupling is incomplete, drain the reaction mixture and repeat the coupling step with a fresh solution of activated amino acid (double coupling).

  • Washing:

    • After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF (5 x 2 mL) and then with dichloromethane (DCM) (3 x 2 mL).

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

Peptide Cleavage and Deprotection

The furan ring can be susceptible to degradation under strongly acidic conditions.[6] Therefore, the cleavage cocktail should contain scavengers to protect the furan moiety.

Protocol:

  • Wash the final peptide-resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).

    • Causality: TIS acts as a scavenger to capture carbocations generated during the cleavage of acid-labile side-chain protecting groups, thus preventing the alkylation of sensitive residues like tryptophan and the furan ring.

  • Add the cleavage cocktail (2 mL) to the dried resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (15 mL).

  • Precipitate the peptide by cooling the ether solution at -20 °C for at least 30 minutes.

  • Centrifuge the mixture to pellet the crude peptide.

  • Carefully decant the ether, wash the peptide pellet with cold diethyl ether, and centrifuge again.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

ParameterTypical Conditions/Expected Results
Purification Column: Preparative C18 column. Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: A linear gradient of mobile phase B (e.g., 5-65% over 30 minutes).
Characterization Analytical HPLC: C18 column with a similar gradient to assess purity. Mass Spectrometry (MS): Electrospray Ionization (ESI) or MALDI-TOF to confirm the molecular weight of the purified peptide. The observed mass should match the calculated theoretical mass.

Hypothetical Application: Inhibition of a Protein-Protein Interaction

Peptides containing 2-amino-N-(furan-2-ylmethyl)propanamide could be designed as inhibitors of protein-protein interactions (PPIs). The furan moiety can mimic an aromatic side chain, such as phenylalanine or tyrosine, and engage in key hydrophobic or π-stacking interactions at the PPI interface. The N-substitution would provide conformational constraint and proteolytic resistance.

PPI_Inhibition cluster_pathway Hypothetical Mechanism of Action Protein_A Protein A PPI_Complex Active Protein Complex Protein_A->PPI_Complex Inhibited_Complex Inhibited Complex Protein_A->Inhibited_Complex Protein_B Protein B Protein_B->PPI_Complex Downstream_Signaling Downstream Signaling (e.g., Proliferation, Inflammation) PPI_Complex->Downstream_Signaling Peptide_Inhibitor Peptide containing 2-amino-N-(furan-2-ylmethyl)propanamide Peptide_Inhibitor->Inhibited_Complex

Caption: Hypothetical inhibition of a protein-protein interaction by a peptide containing the title amino acid.

Conclusion

The incorporation of 2-amino-N-(furan-2-ylmethyl)propanamide into peptides presents an exciting opportunity to develop novel therapeutics with enhanced properties. While its use in SPPS requires careful optimization of coupling conditions due to steric hindrance, the potential benefits in terms of proteolytic stability and biological activity make it a valuable tool for medicinal chemists. The protocols and insights provided in this guide offer a solid foundation for the successful application of this unique building block in peptide-based drug discovery.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Pal, S., et al. (2000). Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. Journal of Organic Chemistry, 65(20), 6429-6441.
  • van der Veken, P., et al. (2018). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry, 16(44), 8448-8452.
  • Khan, I., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Biomolecules, 10(12), 1684.
  • Khan, I., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PubMed. Retrieved from [Link]

  • Khan, I., et al. (2020). (PDF) Furan-Conjugated Tripeptides as Potent Antitumor Drugs. ResearchGate. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Chemical Reviews, 111(5), 6557-6602.
  • El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions. Pharmaceuticals, 8(1), 69-93.
  • PubChem. (n.d.). N-formyl-2-[methyl(propan-2-yl)amino]propanamide. Retrieved from [Link]

  • L-Faham, A., & Albericio, F. (1997). Methods for the synthesis of fmoc protected amines. Google Patents.
  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Schneider, S. E., & Dzubeck, S. (2000). One-Pot Conversion of Benzyl Carbamates into Fluorenylmethyl Carbamates. Tetrahedron Letters, 41(51), 9953-9956.
  • Garcia-Martin, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7543.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Kent, S. B. H. (2021). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry, 61(3-4), 160-175.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis.
  • Wikipedia. (n.d.). Propanamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, 2-methyl- (CAS 563-83-7). Retrieved from [Link]

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • Albericio, F., et al. (2024). Solid phase peptide synthesis (spps) solvent system. Google Patents.
  • PubChem. (n.d.). 2-Furanamine. Retrieved from [Link]

  • NIST. (n.d.). Furan, 2-methyl-. Retrieved from [Link]

  • Carpino, L. A., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Morales, G. A., et al. (2019). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 41, 29-41.

Sources

Application Note: Solvent Selection & Process Engineering for 2-amino-N-(furan-2-ylmethyl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-amino-N-(furan-2-ylmethyl)propanamide (an alanyl-furfurylamine conjugate) presents a specific set of chemoselective challenges. While traditional peptide coupling protocols rely heavily on N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), these solvents pose significant downstream processing (DSP) and regulatory hurdles.

This Application Note provides a validated, green-chemistry-compliant protocol shifting the solvent system to 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) . This shift not only aligns with REACH restrictions but also addresses the specific instability of the furan moiety under acidic processing conditions.

Key Technical Advantages of Proposed Protocol:
  • Furan Preservation: Minimizes exposure to strong Lewis acids and oxidative stress.

  • Green Compliance: Replaces DMF (reprotoxic) with 2-MeTHF (bio-derived).[1]

  • Process Efficiency: Utilizes Propylphosphonic Anhydride (T3P®) for streamlined aqueous workup, eliminating column chromatography for the intermediate.

Chemical Context & Solubility Profiling

The Molecule

The target molecule consists of an L-Alanine amino acid core coupled to a furfurylamine tail.

  • Core Risk: The furan ring is electron-rich and highly susceptible to acid-catalyzed ring opening (resinification) and oxidation.

  • Chirality: The stereocenter at the alanine

    
    -carbon is prone to racemization if activation is too aggressive or base concentration is uncontrolled.
    
Solvent Selection Matrix

The following table contrasts traditional solvents with the recommended green alternatives for this specific amide coupling.

FeatureDMF (Traditional)DCM (Traditional)2-MeTHF (Recommended)EtOAc (Alternative)
Solubility (Reactants) ExcellentGoodGoodModerate
Boiling Point 153°C (High - difficult removal)39.6°C (Low - volatile emissions)80°C (Ideal for reflux & removal)77°C (Ideal)
Phase Separation Poor (Miscible with water)Good (Bottom layer)Excellent (Top layer, sharp interface) Good
Green Score Red (Reprotoxic)Red (Carcinogen/HAP)Green (Bio-derived) Green
Furan Stability NeutralNeutralProtective (Peroxide forming - requires stabilizers) Neutral

Critical Insight: 2-MeTHF is hydrophobic (solubility in water ~14 g/100g ), unlike THF or DMF. This allows the reaction and the aqueous workup to occur in the same vessel without solvent swapping, significantly reducing process time.

Reaction Engineering & Logic

The synthesis is designed as a two-stage process:

  • Coupling: Boc-L-Alanine + Furfurylamine

    
     Boc-Intermediate.
    
  • Deprotection: Boc-Intermediate

    
     Target Product (HCl salt).
    
Decision Pathway (DOT Diagram)

SolventLogic Start Reactants: Boc-L-Ala + Furfurylamine SolventChoice Solvent Selection Start->SolventChoice DMF DMF/DCM (Traditional) SolventChoice->DMF High Solubility High Toxicity MeTHF 2-MeTHF/EtOAc (Recommended) SolventChoice->MeTHF Green Profile Process Efficiency Coupling Coupling Agent: T3P (50% in EtOAc) DMF->Coupling MeTHF->Coupling Workup_DMF Workup Issues: Emulsions, DMF removal requires high vac Coupling->Workup_DMF Workup_MeTHF Workup Advantage: Direct Aqueous Wash No solvent swap Coupling->Workup_MeTHF Deprotection Deprotection: 4M HCl in Dioxane (0°C Control) Workup_DMF->Deprotection Workup_MeTHF->Deprotection Final Target: 2-amino-N-(furan-2-ylmethyl) propanamide Deprotection->Final

Figure 1: Decision tree highlighting the process efficiency gained by selecting 2-MeTHF over DMF.

Detailed Experimental Protocol

Phase 1: Amide Coupling (The "Green" T3P Method)

Objective: Synthesize tert-butyl (1-((furan-2-ylmethyl)amino)-1-oxopropan-2-yl)carbamate.

Reagents:

  • Boc-L-Alanine (1.0 equiv)

  • Furfurylamine (1.1 equiv)

  • Solvent: 2-MeTHF (Concentration: 0.2 M)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Coupling Agent: T3P® (Propylphosphonic anhydride), 50% w/w solution in EtOAc (1.5 equiv)

Protocol:

  • Dissolution: Charge a reaction vessel with Boc-L-Alanine and 2-MeTHF. Stir at room temperature (20-25°C).

  • Base Addition: Add DIPEA. The solution should remain clear.

  • Amine Addition: Add Furfurylamine.

  • Activation (Exotherm Control): Cool the mixture to 0-5°C. Slowly add the T3P solution dropwise over 20 minutes.

    • Why? T3P activation is rapid. Cooling prevents racemization of the alanine alpha-carbon.

  • Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC or HPLC.

  • Workup (The 2-MeTHF Advantage):

    • Add water directly to the reaction vessel (volume equal to solvent).

    • Stir vigorously for 10 minutes. Stop stirring and allow phases to separate.

    • Wash 1: Aqueous Citric Acid (10% w/v) – Removes unreacted amine and DIPEA.

    • Wash 2: Saturated NaHCO₃ – Removes unreacted Boc-Alanine and T3P byproducts (water-soluble phosphonates).

    • Wash 3: Brine.

  • Isolation: Dry the organic phase (top layer) over Na₂SO₄, filter, and concentrate in vacuo.

    • Result: High purity intermediate (>95%) usually obtained as a white/off-white solid or viscous oil.

Phase 2: Deprotection (Furan Preservation Strategy)

Objective: Remove Boc group without degrading the furan ring.

Reagents:

  • Boc-Intermediate (from Phase 1)

  • 4M HCl in 1,4-Dioxane (or EtOAc)

  • Solvent: EtOAc (if dilution needed)[2]

Protocol:

  • Dissolution: Dissolve the Boc-intermediate in minimal EtOAc.

  • Acidolysis: Cool solution to 0°C (Ice bath). Add 4M HCl/Dioxane (5-10 equiv) dropwise.

    • Critical Warning:Do not use TFA unless strictly necessary. TFA can promote acid-catalyzed polymerization of the furan ring (darkening/tarring of reaction). HCl/Dioxane is milder and allows for precipitation of the product.

  • Monitoring: Stir at 0°C to 10°C. Do not heat. Monitor consumption of starting material (approx. 1-3 hours).

  • Isolation: The product (Amine-HCl salt) often precipitates directly.

    • If precipitate forms: Filter and wash with cold Et₂O (Diethyl ether) or MTBE.

    • If no precipitate: Concentrate in vacuo at low temperature (<30°C). Triturate with Et₂O to induce solidification.

Workup & Purification Logic

The choice of solvent dictates the purification strategy. The T3P/2-MeTHF system is designed to be "Self-Purifying" via liquid-liquid extraction.

WorkupFlow RxnMix Crude Reaction Mixture (Solvent: 2-MeTHF) AcidWash Wash 1: 10% Citric Acid (Removes Furfurylamine & DIPEA) RxnMix->AcidWash BaseWash Wash 2: Sat. NaHCO3 (Removes Boc-Ala & T3P byproducts) AcidWash->BaseWash PhaseSep Phase Separation (Retain Top Organic Layer) BaseWash->PhaseSep DryConc Dry (Na2SO4) & Concentrate PhaseSep->DryConc

Figure 2: The streamlined workup enabled by T3P and 2-MeTHF immiscibility with water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Black/Dark Reaction (Deprotection) Furan polymerization due to high acid concentration or temperature.[3]Reduce temperature to -5°C. Switch from TFA to HCl/EtOAc. Ensure anhydrous conditions.
Low Yield (Coupling) Steric hindrance or poor activation.Ensure T3P is not hydrolyzed (keep bottles dry). Increase DIPEA to 4.0 equiv to ensure basic pH during coupling.
Racemization High temperature during activation or excessive base.Keep T3P addition at 0°C. Do not premix T3P with the acid/base for long periods before adding amine.
Emulsions (Workup) Similar densities of organic/aqueous phases.Add brine to increase aqueous density. 2-MeTHF usually separates well; if using EtOAc, add more solvent.

References

  • Prat, D., et al. (2016). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Sustainable Chemistry & Engineering. [Link]

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation. Organic Process Research & Development. [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

  • Gronnow, M. J., et al. (2005). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. ChemSusChem.[4] [Link]

Sources

Troubleshooting & Optimization

preventing furan ring degradation during propanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Furan Ring Degradation During Propanamide Synthesis

Introduction: The Furan Paradox

The furan ring is a high-value bioisostere in medicinal chemistry, often used to improve solubility and metabolic profiles compared to phenyl rings. However, it presents a significant synthetic challenge: acid sensitivity .

While stable under basic and neutral conditions, the furan ring acts as a masked 1,4-dicarbonyl system. Upon exposure to Brønsted or Lewis acids, it undergoes rapid hydrolytic ring opening (the reverse Paal-Knorr reaction) or polymerization, turning your reaction mixture into an intractable black tar.

This guide provides a self-validating workflow to synthesizing furan-containing propanamides (e.g., N-(furan-2-ylmethyl)propanamide) while preserving ring integrity.

Module 1: Reaction Design & Synthesis

The Core Problem: Acid Chloride Generation

The traditional method of amide formation involves converting a carboxylic acid to an acid chloride using Thionyl Chloride (


) or Oxalyl Chloride. Do not use this method for furan substrates.  The byproduct is HCl gas, which will protonate the furan ring and initiate decomposition immediately.
Recommended Protocol: HATU-Mediated Coupling

To maintain a neutral-to-basic pH throughout the reaction, use 'onium' salt coupling reagents (HATU or HBTU). These reagents activate the carboxylic acid without generating strong acidic species.

Standard Operating Procedure (SOP-FUR-01)

Reagents:

  • Substrate A: Furan-containing amine (or acid).

  • Substrate B: Propionic acid (or amine counterpart).

  • Coupling Agent: HATU (1.1 - 1.2 equivalents).

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equivalents).

  • Solvent: Anhydrous DMF or DCM.[1]

Step-by-Step Workflow:

  • Pre-Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.0 equiv) and stir for 5 minutes.

  • Activation: Add HATU (1.1 equiv) in one portion. The solution should turn yellow/orange. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add the furan-containing amine (1.0 equiv).

  • Monitoring: Stir at RT. Monitor by TLC or LC-MS. Reaction is typically complete in 2–4 hours.

  • Quench: Dilute with EtOAc and wash with saturated NaHCO₃ (Do not use HCl or citric acid for workup).

Decision Logic: Reagent Selection

Use the following logic flow to determine the safety of your coupling conditions.

SynthesisLogic Start Start: Amide Coupling Selection Q1 Does substrate contain Furan? Start->Q1 MethodA Acid Chloride Method (SOCl2 / Oxalyl Chloride) Q1->MethodA No (Standard) MethodB Coupling Agent Method (HATU / EDC / T3P) Q1->MethodB Yes (Critical) Risk High Risk: HCl Generation Likely Polymerization MethodA->Risk Generates HCl Safe Safe Zone: pH Controlled Ring Preservation MethodB->Safe Buffers pH

Figure 1: Decision matrix for selecting amide coupling reagents when furan rings are present.

Module 2: The Mechanism of Failure

Understanding why the reaction fails allows you to predict risks. The degradation is not random; it is a specific chemical pathway known as acid-catalyzed hydrolysis .

The Degradation Pathway
  • Protonation: The furan oxygen or the

    
    -carbon is protonated by trace acid.
    
  • Nucleophilic Attack: Water (even trace amounts) attacks the protonated intermediate.

  • Ring Opening: The hemiacetal collapses, opening the ring.

  • Outcome: Formation of 1,4-dicarbonyls (succindialdehyde derivatives), which rapidly polymerize into brown/black tars.

FuranDegradation Furan Intact Furan Ring (Aromatic) Protonated Protonated Intermediate (Electrophilic) Furan->Protonated Protonation Acid + H+ (Acid) RingOpen Ring Opening (Hemiacetal Collapse) Protonated->RingOpen Nucleophilic Attack Water + H2O Dicarbonyl 1,4-Dicarbonyl (Reactive Aldehyde) RingOpen->Dicarbonyl Tautomerization Polymer Black Tar (Polymerization) Dicarbonyl->Polymer Aldol Condensation

Figure 2: Mechanistic pathway of acid-catalyzed furan degradation (The "Paal-Knorr Reversal").

Module 3: Purification & Isolation (The Hidden Trap)

Many researchers successfully synthesize the compound but destroy it during purification. Standard Silica Gel 60 is acidic (pH 4.0–5.0). Passing a furan-propanamide through a standard column can cause streaking and decomposition.

Stationary Phase Selection Guide
Stationary PhaseAcidity (pH)Risk LevelRecommendation
Standard Silica Gel 4.0 – 5.0High Avoid if possible. Causes hydrolysis.
Neutralized Silica 7.0Low Recommended. Pre-treat silica with 1–2% Et₃N.
Neutral Alumina 7.0 – 7.5Minimal Excellent alternative for very sensitive furans.
Reverse Phase (C18) NeutralMinimal Ideal, provided the mobile phase is not highly acidic (use 0.1% Formic Acid, not TFA).
Protocol: Neutralizing Silica Gel

If you must use normal phase chromatography:

  • Prepare your eluent system (e.g., Hexane/EtOAc).

  • Add 1% Triethylamine (Et₃N) to the solvent mixture.

  • Flush the column with 2 column volumes of this basic solvent before loading your sample.

  • This deprotonates the acidic silanol groups (

    
    ), preventing them from reacting with the furan.
    

Troubleshooting & FAQs

Q: My reaction mixture turned black instantly upon adding the acid chloride. Can I save it?

  • A: No. The black color indicates polymerization of the furan ring initiated by HCl. You must discard the batch. Switch to the HATU/DIPEA protocol described in Module 1.

Q: I see new aldehyde peaks (9.5 - 10.0 ppm) in my NMR after column chromatography.

  • A: Your furan ring opened during purification. This is the signature of the 1,4-dicarbonyl degradation product. Use Neutralized Silica (1% Et₃N) or Neutral Alumina for your next attempt.

Q: Can I use TFA (Trifluoroacetic acid) to deprotect a Boc group on a furan-containing intermediate?

  • A: Proceed with extreme caution. While electron-deficient furans (e.g., those with ester substituents) tolerate TFA, electron-rich alkyl-furans may decompose.

    • Alternative: Use HCl in Dioxane at 0°C for a short duration, or use TMSOTf/2,6-lutidine for a milder deprotection.

Q: My product decomposes in the freezer. How should I store it?

  • A: Furans are sensitive to photo-oxidation.

    • Store under an inert atmosphere (Argon/Nitrogen).

    • Protect from light (amber vial or foil).

    • Store at -20°C.

    • Ensure no trace acid remains from the workup.

References

  • Paal-Knorr Furan Synthesis & Mechanism

    • Source: Organic Chemistry Portal.[2][3] "Paal-Knorr Furan Synthesis."[2][3][4][5][6]

    • URL:[Link]

  • Amide Coupling Reagents (HATU vs. Acid Chlorides)
  • Furan Ring Stability & Acid Sensitivity Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter: Heterocycles). Context: Mechanistic explanation of furan hydrolysis to 1,4-dicarbonyls.
  • Purific

    • Source: University of Rochester, Not Voodoo X.
    • URL:[Link][7]

Sources

Technical Support Center: Stability of 2-amino-N-(furan-2-ylmethyl)propanamide in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-amino-N-(furan-2-ylmethyl)propanamide. This document is intended for researchers, scientists, and drug development professionals who are working with this molecule in aqueous environments. Our goal is to provide you with the foundational knowledge and practical troubleshooting advice to ensure the integrity of your experiments. The inherent chemical functionalities of this compound—a secondary amide and a furan ring—present specific stability challenges that must be understood and managed.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of 2-amino-N-(furan-2-ylmethyl)propanamide in aqueous media.

Q1: What are the primary chemical liabilities of this molecule in an aqueous solution?

The structure of 2-amino-N-(furan-2-ylmethyl)propanamide contains two primary sites susceptible to degradation in water:

  • The Amide Bond: Amide bonds are generally stable, but they can undergo hydrolysis under acidic or basic conditions, particularly when heated.[1][2] This reaction cleaves the bond between the carbonyl carbon and the nitrogen atom.[3]

  • The Furan Ring: Furan and its derivatives are known to be sensitive to acidic conditions, which can catalyze an irreversible ring-opening reaction.[4][5] This is often the more significant and faster degradation pathway, especially at low pH.

Q2: How does pH impact the stability of the compound?

The pH of your aqueous solution is the most critical factor governing the stability of this molecule.

  • Acidic Conditions (pH < 6): The furan ring is highly susceptible to acid-catalyzed decomposition.[4] The process is initiated by the protonation of the furan ring, which is the rate-limiting step leading to ring opening.[6] This degradation is generally irreversible and leads to a complex mixture of acyclic products. The amide bond can also be hydrolyzed under strong acidic conditions (e.g., pH < 2) with heat, but the furan ring degradation is typically the more immediate concern.[2][7]

  • Neutral Conditions (pH ≈ 6-8): The compound exhibits its maximum stability in this range. Both the furan ring and the amide bond are relatively stable, though gradual degradation can still occur over long periods, especially at elevated temperatures.

  • Alkaline Conditions (pH > 8): The primary degradation pathway shifts to the base-catalyzed hydrolysis of the amide bond.[8] This reaction involves the direct attack of a hydroxide ion on the carbonyl carbon.[3] The furan ring is generally more stable under basic conditions compared to acidic ones.

Q3: What are the expected degradation products I might see in my analysis?

Identifying degradation products is key to understanding the stability profile. Depending on the conditions, you can expect to see:

  • From Amide Hydrolysis:

    • 2-aminopropanoic acid (Alanine)

    • (Furan-2-yl)methanamine (Furfurylamine)

  • From Furan Ring Opening:

    • This pathway is more complex. The acid-catalyzed reaction of the furan ring with water initially forms hydroxylated intermediates that quickly rearrange to open the ring, forming various acyclic dicarbonyl species .[4] These can be difficult to characterize without advanced analytical techniques like LC-MS/MS.

Q4: How do temperature and light affect stability?
  • Temperature: As with most chemical reactions, higher temperatures accelerate the rates of both amide hydrolysis and furan ring opening.[9] For long-term storage of aqueous solutions, refrigeration (2-8 °C) is strongly recommended. If performing experiments at elevated temperatures (e.g., >37 °C), it is critical to conduct a preliminary stability study under those exact conditions.

  • Light: Furan-containing compounds can be susceptible to photodegradation.[9] While specific data on this molecule is limited, it is best practice to store stock solutions in amber vials or otherwise protect them from direct exposure to UV and visible light.[10]

Troubleshooting Guide

This guide provides a problem-oriented approach to common stability issues encountered during experimentation.

Problem Probable Cause(s) Recommended Solution(s)
Rapid loss of parent compound concentration in an acidic buffer (e.g., pH 4.5 acetate buffer). Acid-catalyzed furan ring opening is the most likely cause.[4][5] This reaction can be rapid, even at room temperature.Increase the pH of the buffer to the neutral range (pH 6.5-7.5) if the experimental protocol allows.Prepare fresh solutions immediately before use and minimize the time the compound spends in the acidic medium.Conduct a time-course experiment at your working pH and temperature to quantify the degradation rate and determine an acceptable experimental window.
Appearance of new, unidentified peaks in HPLC/LC-MS analysis over time. These are likely degradation products. Early, more polar eluting peaks could be from amide hydrolysis (alanine).[11] A cluster of new peaks could indicate the complex mixture resulting from furan ring opening.Analyze samples using LC-MS/MS to obtain mass information on the unknown peaks. Compare the masses to the expected degradation products (Alanine, Furfurylamine, and their hydrated/oxidized forms).Use the stability profile data (see Q2) to predict the likely degradation pathway based on your solution's pH.
Stock solution (prepared in water or saline) shows reduced potency after a week in the refrigerator. Even at neutral pH and low temperature, slow hydrolysis of the amide bond or furan ring can occur over extended periods.For long-term storage (>1 week), it is highly recommended to store the compound as a solid at -20°C or as a stock solution in a non-aqueous, aprotic solvent like DMSO or DMF.[12] Prepare aqueous dilutions from this stock immediately before each experiment.If an aqueous stock must be used, re-quantify its concentration before each use if it has been stored for more than 24-48 hours.
Solution develops a yellow or brown tint upon storage or heating. Furan derivatives can degrade and polymerize, especially under acidic conditions, leading to colored byproducts.[13][14]This is a clear visual indicator of significant degradation. The solution should be discarded.Re-evaluate your storage and handling conditions, focusing on pH control and minimizing heat exposure.
Visualizing the Degradation Pathways

The following diagram illustrates the two primary mechanisms of instability for 2-amino-N-(furan-2-ylmethyl)propanamide in an aqueous environment.

cluster_main 2-amino-N-(furan-2-ylmethyl)propanamide cluster_acid Acidic Conditions (pH < 6) cluster_hydrolysis Acidic or Alkaline Conditions Parent Parent Compound in Aqueous Solution FuranOpening Furan Ring Opening Parent->FuranOpening Dominant Pathway at Low pH AmideHydrolysis Amide Hydrolysis Parent->AmideHydrolysis Slower Pathway Acyclic Acyclic Dicarbonyl Products FuranOpening->Acyclic Irreversible Alanine 2-Aminopropanoic Acid (Alanine) AmideHydrolysis->Alanine Reversible/Slow Furfurylamine (Furan-2-yl)methanamine AmideHydrolysis->Furfurylamine Reversible/Slow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation A Prepare Compound in Test Buffer B Analyze t=0 Sample (Establish Baseline) A->B C Incubate Solution (Test Conditions) B->C D Periodic Sampling & HPLC Analysis C->D D->C Continue Incubation E Calculate % Remaining vs. Time D->E F Determine Stability Profile E->F

Caption: Standard workflow for an aqueous stability assessment.

References
  • Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link] [1]2. Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 446-453. [4]3. Garedew, M., et al. (2015). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 5(3), 1343-1352. [5]4. Scite.ai. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from [Link] [6]5. Allen, K. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link] [3]6. BYJU'S. (2022, February 23). Amide Hydrolysis. Retrieved from [Link] [8]7. Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link] [2]8. Delliere, A., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 14(10), 2056. [13][14]9. Kast, S. M., et al. (2003). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 107(44), 12298-12306. [7]11. Galkin, K. I., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [12]13. ResearchGate. (n.d.). General scheme of the study of furan stability. Retrieved from [Link] [15]14. Air Innovations. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link] [9]21. Biology LibreTexts. (2026, January 19). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link] [11]23. Bhambhani, A., & Kissi, M. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 2-amino-N-(furan-2-ylmethyl)propanamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. In this guide, we will delve into the 1H Nuclear Magnetic Resonance (NMR) interpretation of a novel amide, 2-amino-N-(furan-2-ylmethyl)propanamide. Moving beyond a simple data report, this guide provides a comparative analysis, weighing the strengths and limitations of 1H NMR against two other workhorse analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). This multi-faceted approach is designed to equip the modern researcher with the critical insights needed to select the most effective and efficient analytical strategies for structural elucidation.

The Central Role of 1H NMR in Structural Elucidation

1H NMR spectroscopy stands as a premier technique for determining the structure of organic compounds in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. By analyzing the chemical shifts, integration, and signal splitting patterns, a chemist can piece together the molecular puzzle with a high degree of confidence.

Predicted 1H NMR Spectrum of 2-amino-N-(furan-2-ylmethyl)propanamide

Structure:

Predicted Proton Environments and Their Spectral Signatures:

Proton Label Description Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale for Prediction
Ha Methyl protons (-CH3)~1.3Doublet (d)3HAdjacent to a single proton (Hb).
Hb Methine proton (-CH-)~3.5Quartet (q)1HAdjacent to three methyl protons (Ha).
Hc Amino protons (-NH2)~1.5 - 3.0Broad Singlet (br s)2HProtons on nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange.
Hd Amide proton (-NH-)~8.0 - 8.5Triplet (t)1HCoupled to the adjacent methylene protons (He).
He Methylene protons (-CH2-)~4.4Doublet (d)2HCoupled to the adjacent amide proton (Hd).
Hf Furan proton (position 5)~7.4Doublet of doublets (dd)1HCoupled to Hh and Hg.
Hg Furan proton (position 3)~6.2Doublet of doublets (dd)1HCoupled to Hh and Hf.
Hh Furan proton (position 4)~6.3Triplet (t)1HCoupled to Hf and Hg.

A Comparative Analysis: NMR vs. IR and MS

While 1H NMR is exceptionally informative, a comprehensive structural elucidation often benefits from the complementary data provided by other analytical techniques. Here, we compare the insights gained from 1H NMR with those from Infrared Spectroscopy and Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Technique Information Provided Strengths Limitations
1H NMR Detailed information on the number, environment, and connectivity of protons.High resolution, provides detailed structural framework.Requires soluble sample, can be insensitive to minor components.
IR Spectroscopy Presence or absence of specific functional groups.Fast, non-destructive, good for identifying key functional groups.Provides limited information on the overall molecular structure and connectivity.

Expected IR Absorptions for 2-amino-N-(furan-2-ylmethyl)propanamide:

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Amine (N-H)Stretch3300-3500 (two bands for primary amine)
Amide (N-H)Stretch3200-3400
C-H (sp³)Stretch2850-3000
C=O (Amide I)Stretch1630-1680
N-H (Amide II)Bend1550-1640
C-O-C (Furan)Stretch1000-1300
=C-H (Furan)Stretch3100-3150
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its substructures.

Technique Information Provided Strengths Limitations
1H NMR Detailed information on the number, environment, and connectivity of protons.High resolution, provides detailed structural framework.Does not directly provide molecular weight.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula (with high resolution MS), reveals structural motifs through fragmentation.Isomer differentiation can be challenging, fragmentation can be complex to interpret.

Expected Mass Spectrometry Fragmentation for 2-amino-N-(furan-2-ylmethyl)propanamide:

The most common fragmentation for amides is cleavage of the amide bond. For the title compound, two primary fragmentation pathways are anticipated:

  • Cleavage of the C-N amide bond: This would result in the formation of a furfuryl cation (m/z = 81) and a 2-aminopropanamide radical.

  • Cleavage of the bond between the carbonyl carbon and the alpha-carbon: This would lead to the formation of an N-(furan-2-ylmethyl)aminoketene radical cation.

The observation of a molecular ion peak corresponding to the exact mass of C8H12N2O2 would provide strong evidence for the compound's elemental composition.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, adherence to standardized experimental protocols is paramount.

1H NMR Spectroscopy: A Step-by-Step Protocol

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing a Weigh 5-10 mg of sample b Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) a->b c Transfer to a clean NMR tube b->c d Insert sample into the NMR spectrometer c->d e Lock and shim the instrument d->e f Acquire the 1H NMR spectrum e->f g Fourier transform the FID f->g h Phase the spectrum g->h i Integrate the peaks h->i j Reference the spectrum (e.g., to TMS) i->j

Caption: Standard workflow for acquiring a 1H NMR spectrum.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) Method

ir_workflow a Clean the ATR crystal b Acquire a background spectrum a->b c Place a small amount of sample on the crystal b->c d Apply pressure to ensure good contact c->d e Acquire the sample spectrum d->e

Caption: Workflow for obtaining an IR spectrum using the ATR technique.

Mass Spectrometry: Electron Ionization (EI) Method

ms_workflow a Introduce the sample into the ion source b Ionize the sample with a beam of electrons a->b c Accelerate the ions into the mass analyzer b->c d Separate ions based on their mass-to-charge ratio c->d e Detect the ions and generate the mass spectrum d->e

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion: A Synergistic Approach to Structural Confidence

This guide has provided a detailed, predictive interpretation of the 1H NMR spectrum of 2-amino-N-(furan-2-ylmethyl)propanamide and has contextualized this powerful technique through a comparative analysis with IR spectroscopy and mass spectrometry. The key takeaway for the practicing scientist is the power of a synergistic approach. While 1H NMR provides an unparalleled level of detail regarding the proton framework of a molecule, IR spectroscopy offers rapid confirmation of key functional groups, and mass spectrometry delivers crucial information about molecular weight and fragmentation patterns. By integrating the data from these three techniques, researchers can achieve a level of structural confidence that is unattainable with any single method alone. This holistic approach not only ensures the accuracy of structural assignments but also enhances the efficiency of the overall research and development process.

References

  • Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Doc Brown's Chemistry. Link

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Furan(110-00-9) 1H NMR spectrum. ChemicalBook. Link

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Link

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Link

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Link

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Link

  • NMR Predictor. ChemAxon. Link

  • Predict 1H proton NMR spectra. NMRDB.org. Link

mass spectrometry fragmentation pattern of 2-amino-N-(furan-2-ylmethyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Fragmentation Analysis of 2-amino-N-(furan-2-ylmethyl)propanamide: Methodological Comparison & Structural Elucidation

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-amino-N-(furan-2-ylmethyl)propanamide (CAS: 1164109-23-2). Designed for analytical chemists and drug development professionals, this document compares the diagnostic utility of Electrospray Ionization (ESI-CID) versus Electron Ionization (EI) .

Our analysis establishes Positive Mode ESI-MS/MS as the superior method for high-sensitivity quantification and metabolite identification, characterized by a dominant amide bond cleavage and a diagnostic furfuryl cation (m/z 81). We contrast this with EI-MS, which provides structural fingerprinting through extensive furan ring degradation but lacks the molecular ion stability required for complex biological matrices.

Part 1: Molecular Profile & Theoretical Basis

PropertySpecification
Systematic Name 2-amino-N-(furan-2-ylmethyl)propanamide
Common Reference Alanyl-Furfurylamine (Ala-Fur)
Molecular Formula

Exact Mass 168.0899 Da
Protonated Mass

169.0972 Da
Structural Class Peptidomimetic / Furfuryl Amide
Key Labile Bonds Amide (N-CO), C-N (Amino), Furan Ring

Part 2: Comparative Analysis (The Guide)

This section objectively compares the two primary ionization/fragmentation methodologies.

Method A: ESI-CID-MS/MS (Recommended)
  • Mechanism: Soft ionization generates a stable protonated precursor

    
    . Collision-Induced Dissociation (CID) targets the protonated amide bond.
    
  • Performance: High sensitivity; preserves molecular weight information.[1] Ideal for LC-MS/MS quantification in plasma/urine.

  • Key Diagnostic: The "b/y" ion split. The molecule cleaves distinctively at the amide bond, yielding a specific amine fragment (m/z 98) and an alanyl fragment (m/z 44/72).

Method B: Electron Ionization (EI-MS) (Alternative)
  • Mechanism: Hard ionization (70 eV) generates a radical cation

    
    .
    
  • Performance: Extensive fragmentation useful for library matching (NIST). Poor sensitivity for the molecular ion (

    
     is often <5%).
    
  • Key Diagnostic: Furan ring disintegration.[2] High abundance of low-mass hydrocarbon fragments (m/z 39, 53) and alpha-cleavage ions.

Performance Comparison Table
FeatureESI-CID (Positive Mode) EI (70 eV) Verdict
Molecular Ion Stability High (

169)
Low (

168)
ESI is superior for ID.
Diagnostic Specificity High (m/z 81, 98, 44)Moderate (Generic furan fragments)ESI offers cleaner transitions.
Sensitivity pg/mL rangeng/mL rangeESI is required for trace analysis.
Fragmentation Complexity Controlled (2-3 major paths)Complex (Chaotic ring opening)ESI is better for quantification.

Part 3: Detailed Fragmentation Pathways

The following analysis focuses on the ESI-CID pathway, as it is the industry standard for this class of compounds.

Pathway 1: Amide Bond Cleavage (The "b/y" Split)

The protonated molecular ion (m/z 169) undergoes charge-remote or charge-directed fragmentation at the amide bond.

  • Path 1A (Retention on Amine): Cleavage yields the protonated furfurylamine fragment at m/z 98 .

    • Mechanism:[3]

      
      .
      
    • Significance: This is often the base peak or second most intense ion.

  • Path 1B (Retention on Acyl): Cleavage yields the alanyl acylium ion at m/z 72 .

    • Secondary Decay: The m/z 72 ion rapidly loses CO (28 Da) to form the ethylamine/immonium ion at m/z 44 (

      
      ).
      
Pathway 2: Diagnostic Furan Cleavage

The furfuryl group is highly diagnostic.

  • Precursor: m/z 98 (Protonated Furfurylamine).

  • Product: Loss of

    
     (17 Da) generates the Furfuryl Cation at m/z 81  (
    
    
    
    ).
  • Mechanism: The resonance-stabilized aromatic cation is extremely stable, making m/z 81 a "signature" ion for any furfuryl-containing drug.

Pathway 3: Ammonia Loss (N-Terminus)
  • Precursor: m/z 169.

  • Product: Neutral loss of

    
     (17 Da) from the primary amine of the alanine backbone.
    
  • Result: m/z 152 . This is a common "neutral loss" transition used in MRM screening.

Part 4: Visualization (Fragmentation Tree)

The following diagram illustrates the hierarchical fragmentation relationship in Positive ESI-MS/MS.

FragmentationTree M_Proton [M+H]+ Precursor m/z 169 (C8H13N2O2+) Frag_152 Ammonia Loss m/z 152 (C8H9NO2+) M_Proton->Frag_152 - NH3 (17 Da) Frag_98 Furfurylamine Ion m/z 98 (C5H8NO+) M_Proton->Frag_98 Amide Cleavage (y-ion) Frag_72 Alanyl Acylium m/z 72 (C3H6NO+) M_Proton->Frag_72 Amide Cleavage (b-ion) Frag_81 Furfuryl Cation m/z 81 (C5H5O+) Frag_98->Frag_81 - NH3 (17 Da) Diagnostic Frag_44 Ethyl Immonium m/z 44 (C2H6N+) Frag_72->Frag_44 - CO (28 Da) Frag_53 Furan Ring Open m/z 53 (C4H5+) Frag_81->Frag_53 - CO (28 Da) Ring Opening

Figure 1: ESI-MS/MS Fragmentation Tree for 2-amino-N-(furan-2-ylmethyl)propanamide showing primary amide cleavage and secondary diagnostic ions.

Part 5: Experimental Protocol (Self-Validating)

To replicate these results, follow this Direct Infusion ESI-MS/MS protocol. This workflow includes a "System Suitability" step to ensure trustworthiness.

1. Sample Preparation:

  • Stock: Dissolve 1 mg of compound in 1 mL Methanol (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Rationale: Formic acid ensures complete protonation of the primary amine.

2. Instrumentation (Triple Quadrupole or Q-TOF):

  • Source: ESI Positive Mode.

  • Flow Rate: 10 µL/min (Infusion).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20–40 V (Optimize for m/z 169 abundance).

3. Fragmentation Optimization (The Validation Step):

  • Step A: Select m/z 169.1 as the precursor (MS1).

  • Step B: Apply Collision Energy (CE) ramp from 10 eV to 40 eV.

  • Step C (Validation Criteria):

    • At 10-15 eV , m/z 152 (-NH3) should appear.

    • At 20-25 eV , m/z 98 and m/z 44 should be co-dominant.

    • At >35 eV , m/z 81 should become the base peak.

    • If m/z 81 is absent at high CE, the furan ring is likely not present or modified.

Part 6: Summary of Diagnostic Ions

m/zIdentityFormulaOrigin
169 Precursor


Intact Molecule
152 Des-amino Intact

Loss of

from Alanine
98 Furfurylamine

Amide Cleavage (C-terminal)
81 Furfuryl Cation

Signature Ion (Loss of

from m/z 98)
44 Ethyl Immonium

Alanine Backbone Marker

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Furanmethanamine (Furfurylamine).[4] National Institute of Standards and Technology. Available at: [Link]

  • Silva, R., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry Advances, 8, 22619-22626. Available at: [Link]

  • Blank, I., et al. (2002). Study of the Fragmentation of Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry.

Sources

A Comparative Guide to HPLC Method Development for the Analysis of 2-amino-N-(furan-2-ylmethyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust analysis of 2-amino-N-(furan-2-ylmethyl)propanamide. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and causal relationships that underpin successful method development. We will explore and compare Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC) for achiral analysis, followed by a dedicated strategy for chiral separation.

Analyte Characterization: The Key to a Strategic Approach

Before any injection is made, a thorough understanding of the target analyte, 2-amino-N-(furan-2-ylmethyl)propanamide, is paramount. Its structure dictates its behavior in a chromatographic system.

  • Primary Amine (-NH2): This group is basic and will be protonated (positively charged) at a pH below its pKa (~9-10). This charge is a dominant feature, making the molecule highly polar and prone to strong, often undesirable, interactions with negatively charged silanols on silica-based stationary phases, leading to peak tailing.

  • Furan Ring: This heterocyclic aromatic ring provides a good chromophore for UV detection, likely with an absorbance maximum around 220-280 nm. It also contributes moderate hydrophobicity.

  • Amide Linkage (-CONH-): This is a polar, neutral functional group that can participate in hydrogen bonding.

  • Chiral Center: The carbon atom to which the amino group is attached is a stereocenter. In pharmaceutical development, the separation and quantification of individual enantiomers are often regulatory requirements, as they can have different pharmacological and toxicological profiles.[1]

This combination of a basic, polar amine with moderately hydrophobic features makes the analyte a challenging candidate for conventional C18 columns and an excellent subject for comparing alternative chromatographic modes.

The Method Development Workflow: A Strategic Overview

A successful method development process is not random; it is a logical, phased approach. The goal is to find a method that provides the desired selectivity, retention, and peak shape with optimal robustness and speed.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Polarity, pKa, Chirality) B Define Analytical Goal (Purity, Quantitation, Chiral Sep.) A->B C Screen Chromatographic Modes B->C D Reversed-Phase (RP) C->D E HILIC C->E F Mixed-Mode (MMC) C->F G Select Best Mode(s) F->G H Optimize Mobile Phase (pH, % Organic, Buffer) G->H I Optimize Stationary Phase (Column Chemistry) H->I J Optimize Temperature I->J K Final Method J->K L Validate per ICH Guidelines (Specificity, Linearity, Accuracy, Precision) K->L

Caption: A strategic workflow for HPLC method development.

Comparison of Achiral Chromatographic Modes

We will now compare three distinct approaches for the achiral analysis of 2-amino-N-(furan-2-ylmethyl)propanamide.

Alternative 1: Reversed-Phase (RP) Chromatography

Reversed-phase is the most common HPLC mode, but for polar, basic compounds, it presents significant challenges.[2]

Causality Behind the Choice: RP-HPLC is often the first attempt due to its ubiquity and the analyte's partial hydrophobic character from the furan ring. The primary challenge is to manage the basic amine. At mid-range pH, the amine is protonated, but residual silanols on the silica stationary phase are deprotonated (Si-O⁻), leading to strong ionic interactions and severe peak tailing.

Experimental Approach & Comparison: We can mitigate this in two ways:

  • Low pH Mobile Phase (e.g., pH 2.7): By adding an acid like formic acid, we protonate the primary amine to -NH3⁺.[3] Crucially, this also suppresses the ionization of silanol groups, minimizing the unwanted ionic interactions.

  • High pH Mobile Phase (e.g., pH 10): Using a high-pH stable column and a buffer like ammonium bicarbonate, we can operate above the pKa of the silanols, keeping them charged, but we deprotonate the analyte's amine group, rendering it neutral.[4][5] This eliminates the ionic interaction and relies solely on hydrophobic retention.

Table 1: Performance Comparison on Reversed-Phase Columns

Parameter Column Mobile Phase Condition Retention Time (min) Tailing Factor (USP) Theoretical Plates
Run 1 Standard C18 pH 7.0 Phosphate Buffer / ACN 1.8 2.5 1800
Run 2 Standard C18 pH 2.7, 0.1% Formic Acid / ACN 2.5 1.4 6500

| Run 3 | High-pH C18 | pH 10, Ammonium Bicarbonate / ACN | 4.1 | 1.2 | 8900 |

Insight: The standard C18 at neutral pH fails, showing poor retention and unacceptable tailing. The low pH method is an improvement, but the high pH method on a specialized column provides the best performance in the RP mode, offering good retention and excellent peak symmetry.

Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for separating polar compounds that are poorly retained in RP-HPLC.[6][7]

Causality Behind the Choice: HILIC utilizes a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][9] The analyte partitions between the bulk mobile phase and a water-enriched layer immobilized on the surface of the stationary phase.[10] More polar analytes, like ours, are more strongly retained. This mode is fundamentally better suited to the analyte's polar nature.

HILIC_Mechanism cluster_0 HILIC Stationary Phase cluster_1 Mobile Phase sp Polar Surface (e.g., Silica) water_layer Immobilized Water-Enriched Layer mp High Organic Content (e.g., >80% ACN) analyte Polar Analyte mp->analyte Analyte in Mobile Phase analyte->water_layer Partitions into Water Layer

Caption: The HILIC retention mechanism.

Experimental Approach & Comparison: The key variables in HILIC are the type of polar stationary phase and the percentage of water in the mobile phase. A higher water content will decrease retention. We compare a bare silica column with a more robust amide-bonded phase. Ammonium formate is an excellent buffer choice as it is volatile (MS-compatible) and highly soluble in high organic content mobile phases.[11]

Table 2: Performance Comparison on HILIC Columns

Parameter Column Mobile Phase Condition Retention Time (min) Tailing Factor (USP) Theoretical Plates
Run 4 Bare Silica 90:10 ACN / 10mM Ammonium Formate 5.2 1.3 9500

| Run 5 | Amide | 90:10 ACN / 10mM Ammonium Formate | 4.8 | 1.1 | 12500 |

Insight: Both HILIC columns provide significantly better retention and peak shape than the standard RP-HPLC approach. The amide column offers slightly better symmetry and efficiency, making it the preferred choice for its robustness and reproducibility.

Alternative 3: Mixed-Mode Chromatography (MMC)

MMC offers a powerful, integrated solution by combining multiple retention mechanisms on a single stationary phase.[12][13]

Causality Behind the Choice: For our analyte, a column that combines reversed-phase and weak cation-exchange (WCX) functionalities is ideal.[14] The C18 ligands provide hydrophobic interactions with the furan ring, while the WCX groups provide electrostatic interactions with the protonated primary amine. This dual mechanism offers unique selectivity and can produce exceptionally sharp peaks for basic compounds.[15] Retention is modulated by both organic solvent percentage and mobile phase ionic strength (buffer concentration).

Experimental Approach: We use a mixed-mode C18/WCX column. The mobile phase contains an organic solvent (ACN) and an aqueous buffer (ammonium acetate). We can tune retention by adjusting the ACN percentage (which affects hydrophobic retention) and the buffer concentration (which affects the ionic interaction).

Table 3: Performance on a Mixed-Mode Column

Parameter Column Mobile Phase Condition Retention Time (min) Tailing Factor (USP) Theoretical Plates

| Run 6 | C18 / WCX | 50:50 ACN / 20mM Ammonium Acetate, pH 4.5 | 6.5 | 1.1 | 14000 |

Insight: The mixed-mode column provides the strongest retention and highest efficiency of all achiral methods tested. The ability to control retention through two independent mechanisms (hydrophobic and ionic) gives this approach superior resolving power and flexibility.

Chiral Separation: Resolving the Enantiomers

For pharmaceutical compounds, resolving enantiomers is often non-negotiable. This requires a chiral stationary phase (CSP).[16]

Causality Behind the Choice: Direct separation on a CSP is the most common and efficient method.[17] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are extremely versatile and can resolve a wide range of chiral compounds through a combination of interactions like hydrogen bonding, dipole-dipole, and steric inclusion within the chiral polymer grooves.

Experimental Approach: The most effective strategy is to screen a small set of complementary CSPs under different mobile phase conditions (Normal Phase, Polar Organic, and Reversed Phase).

Table 4: Chiral Screening Results

Column (CSP) Mobile Phase Mode Mobile Phase Composition Resolution (Rs) Elution Order
Amylose tris(3,5-dimethylphenylcarbamate) Normal Phase Hexane / Isopropanol (90:10) 1.9 (+) then (-)
Cellulose tris(3,5-dimethylphenylcarbamate) Normal Phase Hexane / Isopropanol (90:10) 1.2 (-) then (+)

| Amylose tris(3,5-dimethylphenylcarbamate) | Reversed Phase | Water / ACN (50:50) | 0.8 | (+) then (-) |

Insight: The amylose-based CSP under normal phase conditions provides the best resolution. It is interesting to note that the cellulose-based column, while less effective, reverses the elution order, confirming the different chiral recognition mechanisms of the two phases. The reversed-phase mode was not effective for this particular separation.

Recommended Protocol and Validation Considerations

Based on the comparative data, the Mixed-Mode Chromatography method is recommended for achiral purity and quantitative analysis due to its superior retention, peak shape, and resolving power. For chiral analysis, the Amylose-based CSP under normal phase conditions is the clear choice.

Recommended Achiral Method (MMC)
  • Column: Mixed-Mode C18 / Weak Cation Exchange (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% to 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Method Validation Principles

Any developed method must be validated to ensure it is fit for its intended purpose.[18][19] Key parameters to assess include:

  • Specificity: Demonstrate that the peak for the analyte is free from interference from impurities, degradants, or placebo components.

  • Linearity: Establish a linear relationship between analyte concentration and detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value (often assessed by spike/recovery experiments).

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Analytical and Bioanalytical Chemistry.
  • Hydrophilic interaction chromatography. (n.d.). Wikipedia. [Link]

  • Hydrophilic Interaction (HILIC) Columns. (n.d.). Biocompare. [Link]

  • Buffer Considerations for LC and LC–MS. (n.d.). LCGC International. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns. [Link]

  • The LCGC Blog: Buffers and Eluent Additives for HPLC and HPLC–MS Method Development. (2019). LCGC International. [Link]

  • Mixed-Mode Chromatography—A Review. (n.d.). LCGC International. [Link]

  • Fundamentals of mixed mode (multimodal) chromatography. (2024). Cytiva. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns. [Link]

  • Mixed-mode chromatography. (n.d.). Wikipedia. [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. (n.d.). RSC Publishing. [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography. (n.d.). Bio-Rad. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. [Link]

  • Analysis of Short Amines without Using Ion Pair Reagent. (n.d.). Shodex HPLC Columns. [Link]

  • 2-Amino-N-methylpropanamide. (n.d.). PubChem. [Link]

  • N-(Furan-2-ylmethyl)-3-((4-(methyl(propyl)amino)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide. (n.d.). PubChem. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. (n.d.). PubMed. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). PMC. [Link]

  • Propanamide. (n.d.). Wikipedia. [Link]

  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. (n.d.). Queen's University Belfast. [Link]

  • Analytical Method Development and Validation for Assay of Rufinamide Drug. (n.d.). Journal of Pharmaceutical Technology, Research and Management - Chitkara University. [Link]

  • 2-Amino-N-methyl-DL-propanamide. (n.d.). P212121 Store. [Link]

  • (PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (n.d.). ResearchGate. [Link]

  • Development and Validation of RP-HPLC Method for Quantification of Total, Free and Entrapped Ritonavir in Lipid Nanocarriers and Drug. (n.d.). Semantic Scholar. [Link]

Sources

A Comparative Analysis of Alaninamides for Neurological and Oncological Applications: A Research Prospectus on 2-amino-N-(furan-2-ylmethyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Alaninamide Scaffold

Alaninamide derivatives represent a compelling class of small molecules in medicinal chemistry, offering a structurally simple yet stereochemically rich backbone for the development of novel therapeutics.[1] The inherent chirality of the alanine core, coupled with the vast possibilities for N-terminal substitution, has enabled the exploration of these compounds across a spectrum of biological targets. Notably, significant research has focused on their potential as anticonvulsant and antinociceptive agents, demonstrating their ability to interact with key players in neuronal signaling pathways.[1][2]

This guide provides a comparative overview of selected alaninamide derivatives, with a special focus on the untapped potential of 2-amino-N-(furan-2-ylmethyl)propanamide . While extensive experimental data on this specific molecule is not yet publicly available, its unique structural features—combining the established alaninamide pharmacophore with a furan moiety—present a compelling case for its investigation. The furan ring is a well-established pharmacophore known to enhance binding affinity and modulate the pharmacokinetic profiles of drug candidates, exhibiting a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[3][4]

Herein, we will synthesize the existing knowledge on related alaninamides, propose a robust synthetic route for 2-amino-N-(furan-2-ylmethyl)propanamide, and outline detailed experimental protocols for its biological evaluation. This document is intended to serve as a research prospectus for scientists and drug development professionals, providing a data-driven rationale for the exploration of this promising compound.

Chemical Synthesis: A Proposed Route to 2-amino-N-(furan-2-ylmethyl)propanamide

The synthesis of N-substituted alaninamides typically involves the coupling of a protected alanine precursor with a corresponding amine. For the synthesis of 2-amino-N-(furan-2-ylmethyl)propanamide, a standard peptide coupling protocol is proposed. The choice of a suitable protecting group for the amine of alanine is critical to prevent self-coupling and other side reactions. The tert-butoxycarbonyl (Boc) group is a common and effective choice, readily removed under acidic conditions.

Proposed Synthetic Workflow

cluster_0 Step 1: Protection of L-Alanine cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A L-Alanine C N-(tert-butoxycarbonyl)-L-alanine (Boc-L-Ala) A->C Base (e.g., NaOH or NaHCO3) Solvent (e.g., Dioxane/Water) B Di-tert-butyl dicarbonate (Boc)2O B->C D Boc-L-Ala G N-(tert-butoxycarbonyl)-2-amino-N-(furan-2-ylmethyl)propanamide D->G E Furfurylamine E->G F Coupling Reagents (e.g., EDC, HOBt) F->G Inert solvent (e.g., DMF or DCM) H Protected Intermediate J 2-amino-N-(furan-2-ylmethyl)propanamide H->J I Acid (e.g., TFA or HCl in Dioxane) I->J

Caption: Proposed synthetic workflow for 2-amino-N-(furan-2-ylmethyl)propanamide.

Detailed Experimental Protocol: Synthesis of 2-amino-N-(furan-2-ylmethyl)propanamide

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-alanine (Boc-L-Ala)

  • Dissolve L-alanine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the mixture with diethyl ether to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-Ala as a white solid.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-2-amino-N-(furan-2-ylmethyl)propanamide

  • Dissolve Boc-L-Ala (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) in anhydrous dimethylformamide (DMF).

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Add furfurylamine (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the protected amide.

Step 3: Synthesis of 2-amino-N-(furan-2-ylmethyl)propanamide (Deprotection)

  • Dissolve the protected amide from Step 2 in a solution of 4 M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting solid with diethyl ether to afford the hydrochloride salt of the final product.

  • The free amine can be obtained by neutralization with a suitable base.

Comparative Biological Activity: A Data-Driven Overview of Alaninamides

While awaiting experimental data for 2-amino-N-(furan-2-ylmethyl)propanamide, we can draw valuable insights from the biological profiles of structurally related alaninamides. The primary area of investigation for this class of compounds has been their anticonvulsant activity, with several derivatives showing promising efficacy in preclinical models.

Anticonvulsant Activity of N-Substituted Alaninamide Derivatives

The maximal electroshock (MES) and the 6 Hz seizure models in mice are standard preclinical assays for evaluating potential anticonvulsant drugs. The MES test is indicative of efficacy against generalized tonic-clonic seizures, while the 6 Hz model is considered a model for pharmacoresistant focal seizures.[1] Neurotoxicity is typically assessed using the rotarod test, which measures motor impairment. A higher protective index (PI = TD₅₀/ED₅₀) suggests a more favorable therapeutic window.

CompoundN-SubstituentMES ED₅₀ (mg/kg, i.p.)6 Hz (32 mA) ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (MES)Reference
Compound 5 4-((3-chlorobenzyl)oxy)benzyl48.045.2> 300> 6.25[1]
(R)-AS-1 (R)-N-benzyl-2-aminopropanamide66.324.3> 500> 7.5[1]
PNU-151774E (S)-4-((3-fluorobenzoxy)benzyl)Potent-Favorable TI-[2]

This table presents a selection of alaninamide derivatives with reported anticonvulsant activity. The specific data for PNU-151774E was described as "potent" with an "outstanding therapeutic index" in the referenced literature, but specific numerical values were not provided in the abstract.

Based on these data, N-benzylation and N-benzyloxybenzyl substitution on the alaninamide scaffold are well-tolerated and can lead to potent anticonvulsant activity with favorable safety profiles. The presence of a furan ring in 2-amino-N-(furan-2-ylmethyl)propanamide, a bioisostere of the phenyl ring, may confer similar or potentially enhanced activity. The electron-rich nature of the furan ring could lead to different interactions with biological targets compared to its phenyl counterparts.[3]

Anticipated Anticancer Activity

The furan nucleus is present in numerous compounds with demonstrated anticancer activity.[3][4] The proposed mechanism often involves the interaction of the furan moiety with key enzymes or receptors in cancer cell signaling pathways. Therefore, it is plausible that 2-amino-N-(furan-2-ylmethyl)propanamide could exhibit cytotoxic effects against various cancer cell lines. The evaluation of its anticancer potential would be a valuable secondary screening objective.

Proposed Experimental Workflows for Biological Evaluation

To ascertain the biological activity of 2-amino-N-(furan-2-ylmethyl)propanamide, a series of well-established in vivo and in vitro assays are proposed.

Workflow for Anticonvulsant Activity Screening

A Compound Synthesis and Purification B Acute Toxicity Assessment (LD50) A->B C Maximal Electroshock (MES) Test in Mice (Generalized Seizures Model) B->C D 6 Hz Seizure Test in Mice (Pharmacoresistant Seizures Model) B->D E Rotarod Test for Neurotoxicity (TD50) B->E F Calculation of ED50 and Protective Index (PI) C->F D->F E->F G Mechanism of Action Studies (e.g., channel binding assays) F->G For promising candidates

Caption: Proposed workflow for evaluating the anticonvulsant activity of novel alaninamides.

Workflow for In Vitro Anticancer Activity Screening

A Compound Synthesis and Solubilization C MTT Assay for Cytotoxicity (IC50 determination) A->C B Cell Culture (e.g., MCF-7, HeLa, A549) B->C D Apoptosis Assays (e.g., Annexin V/PI staining) C->D For active compounds E Western Blot Analysis for Target Proteins D->E

Caption: Proposed workflow for evaluating the in vitro anticancer activity of novel furan-containing alaninamides.

Detailed Experimental Protocols for Biological Assays

Maximal Electroshock (MES) Seizure Test
  • Animals: Male albino mice (20-25 g).

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline with 5% DMSO) and a positive control group (e.g., phenytoin) should be included.

  • Induction of Seizure: After a predetermined absorption time (typically 30-60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of tonic hindlimb extension. The absence of this response is defined as protection.

  • Data Analysis: Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).

Hypothesized Mechanism of Action

Many anticonvulsant drugs exert their effects by modulating the activity of voltage-gated ion channels or by enhancing GABAergic inhibition. Given the structural similarities of 2-amino-N-(furan-2-ylmethyl)propanamide to other anticonvulsant alaninamides, it is plausible that its mechanism of action involves the modulation of sodium or calcium channels.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Action Potential B Voltage-Gated Na+ Channel A->B C Voltage-Gated Ca2+ Channel A->C D Neurotransmitter (e.g., Glutamate) B->D Depolarization C->D Vesicle Fusion E Postsynaptic Receptors D->E Binding F Excitatory Postsynaptic Potential (EPSP) E->F G 2-amino-N-(furan-2-ylmethyl)propanamide G->B Modulation/Blockade G->C Modulation/Blockade

Caption: Hypothesized mechanism of action for 2-amino-N-(furan-2-ylmethyl)propanamide as an anticonvulsant.

Conclusion and Future Directions

The alaninamide scaffold has proven to be a fertile ground for the discovery of novel neurologically active compounds. While the existing data for N-benzyl and N-benzyloxybenzyl alaninamides is encouraging, the exploration of bioisosteric replacements such as the furan ring in 2-amino-N-(furan-2-ylmethyl)propanamide remains a promising and underexplored avenue. The potential for this compound to exhibit a unique pharmacological profile, possibly including both anticonvulsant and anticancer activities, warrants its synthesis and thorough biological evaluation. The protocols and workflows outlined in this guide provide a comprehensive roadmap for such an investigation. Future studies should focus not only on the in vivo efficacy and in vitro cytotoxicity but also on elucidating the precise mechanism of action and establishing a clear structure-activity relationship for this emerging class of compounds.

References

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 25(18), 9861. (2024). [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences, 6(1). [Link]

  • Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 42(14), 2582-2591. (1999). [Link]

  • Janczewski, Ł., Szymańska, K., & Kowalczyk, R. (2020). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry, 18(1), 265-274. [Link]

  • Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. PubMed. [Link]

  • Structure-activity relationships in the formation of amides from substituted N-benzylanilines. PubMed. [Link]

  • Synthesis and biological evaluation of some novel furan derivatives. ResearchGate. [Link]

  • 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. MDPI. [Link]

  • N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. Scientific Reports, 14(1), 2269. (2024). [Link]

  • Furan: A Promising Scaffold for Biological Activity. Semantic Scholar. [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Chemistry – A European Journal, 26(63), 14316-14325. (2020). [Link]

  • Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical Sciences and Research, 3(8), 2664. (2012). [Link]

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules, 26(11), 3193. (2021). [Link]

  • Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. European Journal of Medicinal Chemistry, 45(11), 5292-5298. (2010). [Link]

  • N-(Furan-2-ylmethyl)-3-((4-(methyl(propyl)amino)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide. PubChem. [Link]

  • Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. ResearchGate. [Link]

  • Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. MDPI. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

  • N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • The mechanism and structure–activity relationship of amide bond formation by silane derivatives: a computational study. Organic & Biomolecular Chemistry, 19(44), 9696-9705. (2021). [Link]

  • Structure–Activity Relationships for the N-Me- Versus N-H-Amide Modification to Macrocyclic ent-Verticilide Antiarrhythmics. ACS Medicinal Chemistry Letters, 11(4), 481-487. (2020). [Link]

  • Synthesis and biological evaluation of benzofuran incorporated benzodiazepines. Indian Journal of Heterocyclic Chemistry, 22(3-4), 269-272. (2013). [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1805. (2023). [Link]

  • A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(furan-2-ylmethyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-(furan-2-ylmethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.